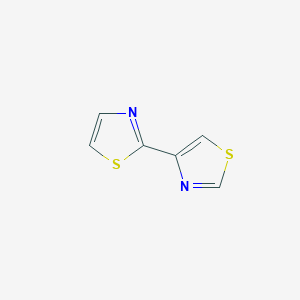![molecular formula C23H33N5O8 B13848138 6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir is a derivative of famciclovir, a guanine analogue used to treat herpes virus infections. Famciclovir is a prodrug of penciclovir, which has higher oral bioavailability and is commonly used to treat herpes zoster (shingles) and recurrent genital herpes .
Preparation Methods
The synthesis of 6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir involves multiple steps, including the acetylation of famciclovir. The reaction conditions typically require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry.
Biology: Studied for its antiviral properties and potential therapeutic applications.
Medicine: Investigated for its efficacy in treating herpes virus infections.
Industry: Utilized in the development of antiviral drugs and related research.
Mechanism of Action
The mechanism of action of 6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir involves its conversion to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing viral replication. This compound targets herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), as well as varicella zoster virus (VZV) .
Comparison with Similar Compounds
6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir is unique due to its specific acetylated structure, which may enhance its pharmacokinetic properties. Similar compounds include:
Famciclovir: The parent compound, used to treat herpes virus infections.
Penciclovir: The active metabolite of famciclovir, with direct antiviral activity.
Acyclovir: Another guanine analogue used to treat herpes virus infections.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific clinical applications.
Properties
Molecular Formula |
C23H33N5O8 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
[4-[9-[4-acetyloxy-3-(acetyloxymethyl)butyl]-2-aminopurin-6-yl]-2-(acetyloxymethyl)butyl] acetate |
InChI |
InChI=1S/C23H33N5O8/c1-14(29)33-9-18(10-34-15(2)30)5-6-20-21-22(27-23(24)26-20)28(13-25-21)8-7-19(11-35-16(3)31)12-36-17(4)32/h13,18-19H,5-12H2,1-4H3,(H2,24,26,27) |
InChI Key |
UUBSXFSMFRQIBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CCC1=C2C(=NC(=N1)N)N(C=N2)CCC(COC(=O)C)COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


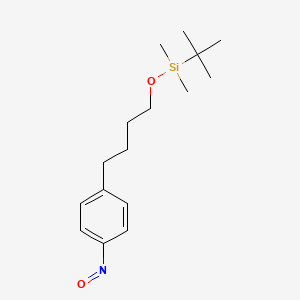
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3](/img/structure/B13848068.png)

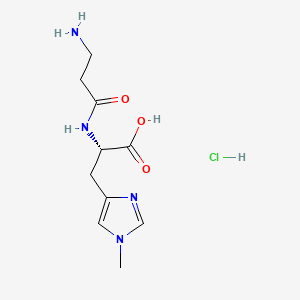
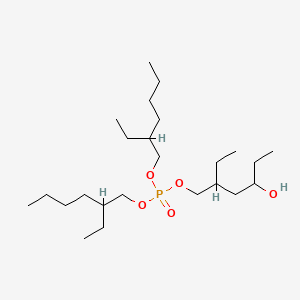
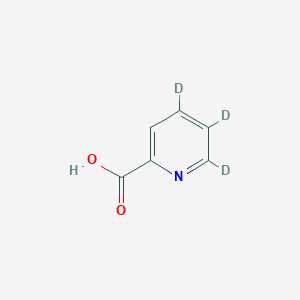
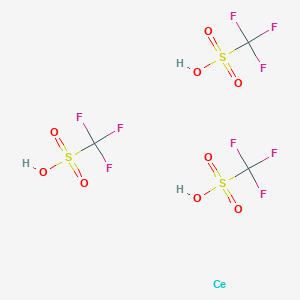
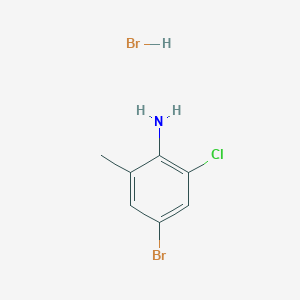
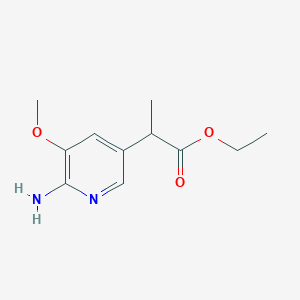
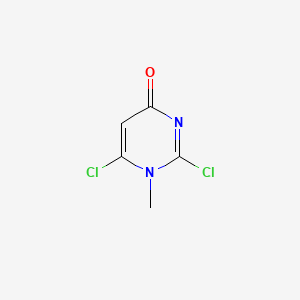
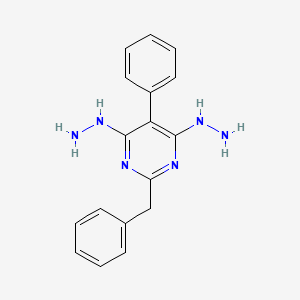
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)

